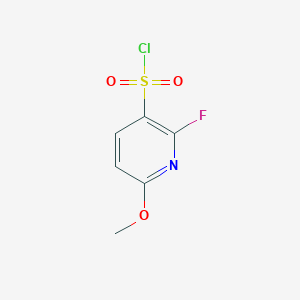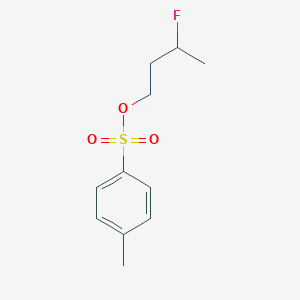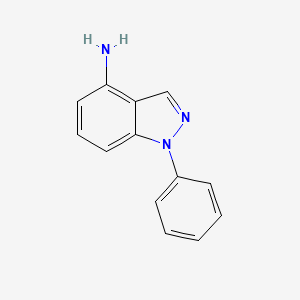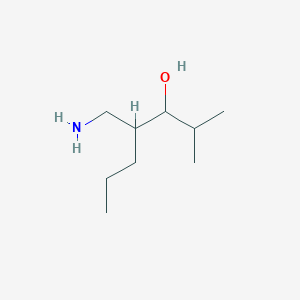
4-(Aminomethyl)-2-methylheptan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-methylheptan-3-ol is an organic compound with a complex structure that includes an aminomethyl group, a methyl group, and a hydroxyl group attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylheptan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylheptan-3-one with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the use of catalysts may be employed to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2-methylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Aminomethyl)-2-methylheptan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-methylheptan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl group but has a different backbone structure.
4-(Aminomethyl)indole: Contains an indole ring instead of a heptane backbone.
2-Methyl-4-aminopentanol: Similar structure but with a shorter carbon chain.
Uniqueness
4-(Aminomethyl)-2-methylheptan-3-ol is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-methylheptan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-4-5-8(6-10)9(11)7(2)3/h7-9,11H,4-6,10H2,1-3H3 |
Clé InChI |
MXRTVTKIOSLSIL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN)C(C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




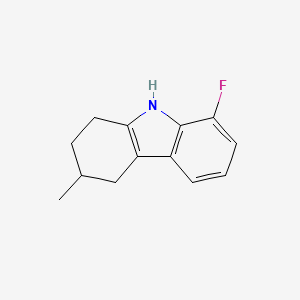


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)

![3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13560043.png)
![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)

